molecular formula C26H30N2O2 B12528191 N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methylfuran-2-carboxamide CAS No. 821007-58-3

N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methylfuran-2-carboxamide

Cat. No.: B12528191
CAS No.: 821007-58-3
M. Wt: 402.5 g/mol
InChI Key: BJNSLQHOLJZNSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methylfuran-2-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their wide range of biological activities .

Preparation Methods

The synthesis of N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methylfuran-2-carboxamide involves several stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methylfuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methylfuran-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and pain management.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methylfuran-2-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methylfuran-2-carboxamide can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties .

Properties

CAS No.

821007-58-3

Molecular Formula

C26H30N2O2

Molecular Weight

402.5 g/mol

IUPAC Name

N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methylfuran-2-carboxamide

InChI

InChI=1S/C26H30N2O2/c1-27(26(29)25-13-8-20-30-25)23-14-17-28(18-15-23)19-16-24(21-9-4-2-5-10-21)22-11-6-3-7-12-22/h2-13,20,23-24H,14-19H2,1H3

InChI Key

BJNSLQHOLJZNSV-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.